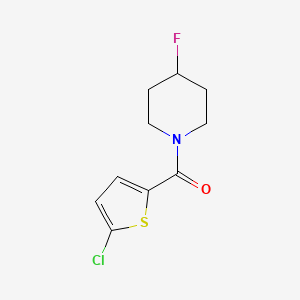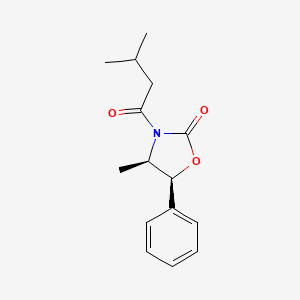![molecular formula C15H30O6Si B8122511 Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is an organic compound with the molecular formula C15H30O6Si. It is a derivative of malonic acid and features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of ethylene glycol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The protected ethylene glycol is then reacted with diethyl malonate in the presence of a strong base like sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate undergoes various chemical reactions, including:
Substitution Reactions: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
TBDMS Deprotection: Typically achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Ester Hydrolysis: Conducted using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Hydroxyl Compound: Formed after removal of the TBDMS group.
Carboxylic Acids: Formed after hydrolysis of the ester groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate involves its ability to act as a protected diol and malonate ester. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Lacks the TBDMS protecting group and is more reactive.
Ethylene Glycol Diethyl Ether: Similar structure but without the malonate ester functionality.
Uniqueness
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in complex organic syntheses.
Eigenschaften
IUPAC Name |
diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZBKOGXCDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)




![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)




![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)

